

physicochemical properties of 4-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-nitroisoquinoline**

Cat. No.: **B183170**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-5-nitroisoquinoline**

This guide provides a comprehensive technical overview of the physicochemical properties of **4-Bromo-5-nitroisoquinoline**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization.

The dual functionality of **4-Bromo-5-nitroisoquinoline**—a bromine atom amenable to cross-coupling reactions and a nitro group that can be reduced to a versatile amine—makes it a valuable intermediate for constructing complex molecular architectures.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to define its core structural and molecular properties. These values are the basis for all subsequent experimental and computational analyses.

Chemical Structure: **4-Bromo-5-nitroisoquinoline** belongs to the isoquinoline family, a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is substituted

with a bromine atom at position 4 and a nitro group at position 5.

Key Identifiers:

- Molecular Formula: C₉H₅BrN₂O₂
- CAS Number: 58142-46-4[2][3]
- PubChem CID: 271280[4]

Table 1: Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental computed properties and compare them with related, well-characterized isomers. This comparative approach is crucial in early-stage research when working with novel or less-common reagents.

Property	Value (4-Bromo-5-nitroisoquinoline)	Causality & Scientific Insight
Molecular Weight	253.05 g/mol	A fundamental property calculated from the atomic weights of its constituent atoms (C, H, Br, N, O). It is essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis. ^[1]
Monoisotopic Mass	251.953 Da ^[5]	The exact mass of the molecule with its most abundant isotopes (e.g., ¹² C, ¹ H, ⁷⁹ Br). This value is critical for high-resolution mass spectrometry (HRMS), which is used to confirm elemental composition with high precision.
XLogP3 (Predicted)	2.6 ^[5]	This predicted partition coefficient indicates moderate lipophilicity. The aromatic rings contribute to lipophilicity, while the polar nitro group and nitrogen heteroatom decrease it. This balance is a key consideration in drug design, influencing solubility and membrane permeability. ^{[6][7]} ^[8]
Melting Point (°C)	Not experimentally reported; expected to be a high-melting solid.	Aromatic compounds with polar groups like the nitro-substituent tend to form stable crystal lattices, resulting in high melting points. For

Boiling Point (°C)	Not applicable; likely to decompose before boiling.	comparison, the related isomer 5-Bromo-8-nitroisoquinoline has a reported melting point of 137-139°C. ^[9] The melting point is a critical indicator of purity. ^[10]
Solubility	Expected: Soluble in polar organic solvents (DMSO, DMF, Acetone).	Complex aromatic compounds, especially those with nitro groups, are often thermally unstable and will decompose at the high temperatures required for boiling at atmospheric pressure.

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression from initial receipt of the material to a full data package suitable for a drug discovery program.

Caption: Figure 1. A phased approach ensures that fundamental identity and purity are confirmed before investing resources in more advanced characterization studies.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic compounds in solution.[1]
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the bromine atom will cause downfield shifts for adjacent protons. For comparison, in 5-nitroisoquinoline, aromatic protons appear in the range of 7.7 to 9.4 ppm.[11]
 - ^{13}C NMR: The carbon spectrum will complement the proton data, with quaternary carbons (like C4-Br and C5-NO₂) being identifiable by their lack of attached protons in a DEPT experiment. Chemical shifts for carbons attached to bromine or a nitro group are significantly affected.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For **4-Bromo-5-nitroisoquinoline**, the key diagnostic peaks would be:
 - ~ 1520 - 1560 cm^{-1} and ~ 1340 - 1380 cm^{-1} : Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ bond, respectively. This is a definitive indicator of the nitro group.
 - ~ 1000 - 1100 cm^{-1} : A moderate absorption for the C-Br stretch.
 - $\sim 1600\text{ cm}^{-1}$ and $\sim 1480\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula. A key feature in the mass spectrum of a bromo-compound is the isotopic pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (e.g., at m/z 252 and 254).

Experimental Protocols for Core Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols are presented as self-validating systems for core property determination.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours.[\[12\]](#) Grind a small amount of the solid into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of sample.[\[12\]](#) Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.[\[12\]](#)
- **Initial Rapid Scan:** Place the capillary in a melting point apparatus. Heat rapidly (10-20°C/min) to determine an approximate melting range.[\[10\]](#) This prevents time wastage on subsequent, more precise measurements.
- **Precise Measurement:** Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[\[10\]](#)[\[12\]](#) Prepare a new capillary tube. Heat slowly at a ramp rate of 1-2°C per minute.[\[10\]](#)
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is reported as $T_1 - T_2$.

Protocol 2: ^1H NMR Sample Preparation and Acquisition

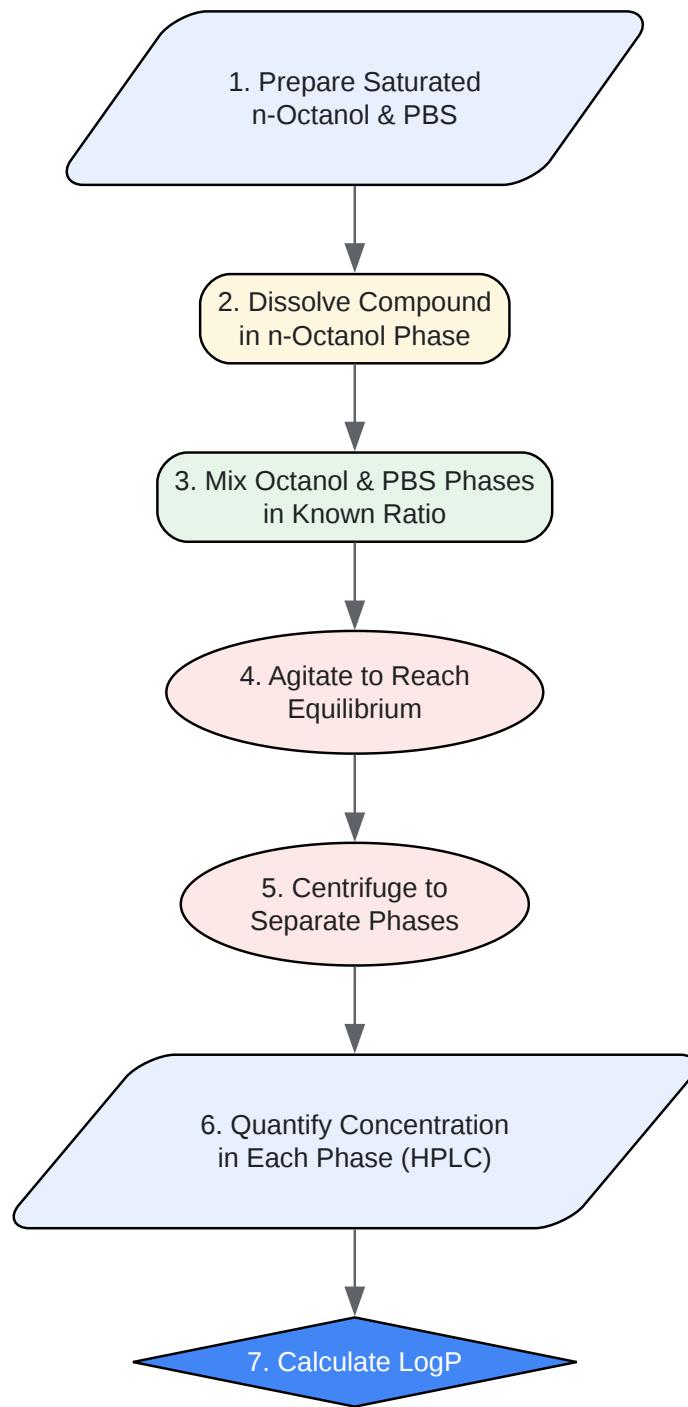
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra free from artifacts. The choice of solvent and sample concentration can significantly impact spectral resolution and sensitivity.[\[13\]](#)

Methodology:

- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6). DMSO-d_6 is often a good starting point for polar, aromatic compounds.

- Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the compound for a ^1H NMR spectrum.[13]
- Dissolution: Place the weighed sample in a small, clean vial. Add ~0.6-0.7 mL of the deuterated solvent. Vortex or gently warm the vial to ensure complete dissolution. If solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]
- Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) is often used. However, modern spectrometers can lock onto the deuterium signal of the solvent and reference the residual solvent peak, a process known as indirect referencing.[13]
- Acquisition: Place the tube in the spectrometer. The instrument will be tuned, locked, and shimmed to optimize the magnetic field homogeneity. A standard 1D proton experiment can then be acquired, typically requiring 16 to 64 scans for a sample of this concentration.[14]

Protocol 3: Lipophilicity Determination (Shake-Flask Method for LogP)


Rationale: Lipophilicity, often expressed as LogP, is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the "gold standard" for LogP determination.[7][15]

Methodology:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation.[7] Allow the phases to separate completely.
- Stock Solution: Prepare a stock solution of **4-Bromo-5-nitroisoquinoline** in the n-octanol phase (e.g., at 1 mg/mL).
- Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase (e.g., 2 mL of each).

- Equilibration: Cap the vial and shake or agitate it gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[6]
- Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
- Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.
- Calculation: The partition coefficient (P) is calculated as:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{Log}P = \log_{10}(P)$

Figure 2. Shake-Flask Method for LogP Determination

[Click to download full resolution via product page](#)

Caption: Figure 2. A step-by-step workflow for the gold-standard shake-flask LogP determination method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-5-nitroisoquinoline** is not readily available, data from analogous compounds like 4-Bromoisoquinoline and other nitroaromatics can be used to infer potential hazards.

- Potential Hazards:
 - Skin/Eye Irritation: Aromatic halides are often irritating to the skin and eyes.[16][17]
 - Harmful if Swallowed/Inhaled: Compounds of this class can be harmful if ingested or if the dust is inhaled.[17][18]
 - Reactivity: Nitroaromatic compounds can be energetic and may pose a risk if heated under confinement or mixed with strong reducing agents.
- Recommended Precautions:
 - Handle in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
 - Avoid creating dust when handling the solid material.
 - Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

4-Bromo-5-nitroisoquinoline is a promising synthetic intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide provides the scientific rationale and robust experimental frameworks necessary for its thorough characterization. By employing a systematic workflow encompassing structural verification, purity assessment, and the determination of core properties like melting point and lipophilicity,

researchers can ensure data integrity and make informed decisions in their synthetic and drug discovery endeavors. The provided protocols serve as a reliable foundation for generating the high-quality data required for advancing chemical and pharmaceutical research.

References

- Berben, P. et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. *Journal of Pharmaceutical and Biomedical Analysis*, 14(11), 1405-13.
- Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. *Encyclopedia.pub*.
- Cambridge MedChem Consulting. LogP/D.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.
- Bio-protocol. (2024). LogP / LogD shake-flask method. *protocols.io*.
- Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure.
- Chemaxon. (2020). LogP / LogD shake-flask method v1. *ResearchGate*.
- University of Alberta, Department of Chemistry. (n.d.). Melting point determination.
- Westlab Canada. (2023). Measuring the Melting Point.
- PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline. National Center for Biotechnology Information.
- Al-Saadi, S. (2021). experiment (1) determination of melting points. *SlideShare*.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
- PubChem. (n.d.). **4-Bromo-5-nitroisoquinoline**. National Center for Biotechnology Information.
- Warner, K. D. et al. (2012). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. *ACS Medicinal Chemistry Letters*, 3(4), 295–300.
- ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. *The Journal of Physical Chemistry A*.
- Lee, H. T. et al. (2018). Ligand-observed NMR techniques to probe RNA-small molecule interactions. *Methods*, 148, 45-53.
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- PubChemLite. (n.d.). **4-bromo-5-nitroisoquinoline** (C₉H₅BrN₂O₂).
- Ark Pharma Scientific Limited. (n.d.). 4-bromo-1-nitroisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. 58142-46-4|4-Bromo-5-nitroisoquinoline|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-5-nitroisoquinoline | C9H5BrN2O2 | CID 271280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-5-nitroisoquinoline (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. janucc.nau.edu [janucc.nau.edu]
- 11. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. cdnisotopes.com [cdnisotopes.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-5-nitroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183170#physicochemical-properties-of-4-bromo-5-nitroisoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com